3,5-Dichloro-1,8-naphthyridine
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Overview
Description
3,5-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings This compound is characterized by the presence of chlorine atoms at the 3rd and 5th positions of the 1,8-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield the desired naphthyridine derivative . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of microwave-assisted synthesis and solvent-free reactions has also been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products. For example, the use of hexafluoroacetylacetone and montmorillonite k10 as a catalyst can yield specific naphthyridine derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of functionalized naphthyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the ring .
Scientific Research Applications
3,5-Dichloro-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound is used as a ligand in the study of metal complexes and their biological activities.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins involved in disease pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
3,5-Dichloro-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: This compound has a different arrangement of nitrogen atoms in the ring system and exhibits distinct chemical properties and reactivity.
1,6-Naphthyridine: This derivative has unique biological activities and is studied for its anticancer and anti-HIV properties.
1,8-Naphthyridine: Similar to this compound, this compound has diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3,5-Dichloro-1,8-naphthyridine is part of the larger family of 1,8-naphthyridine derivatives, which have garnered significant attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Overview of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Exhibiting potential in reducing inflammation and pain.
- Neurological : Applications in treating neurological disorders.
The structural features of these compounds contribute significantly to their biological efficacy. The presence of chlorine substituents, such as in this compound, can enhance their interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antibacterial activity. A study evaluated its efficacy against multi-resistant bacterial strains and found it to enhance the activity of standard antibiotics through synergistic effects. This property is particularly relevant in combating antibiotic resistance .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown significant cytotoxic effects on several cancer cell lines including lung and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 10 | Apoptosis |
MCF-7 (Breast) | 15 | Cell Cycle Arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In animal models, it has demonstrated a reduction in inflammatory markers and pain relief comparable to conventional anti-inflammatory drugs .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antibacterial effects of various naphthyridine derivatives including this compound against resistant strains. The findings revealed that this compound significantly inhibited bacterial growth and showed potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
In vitro tests on human breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis indicated a marked increase in cells undergoing programmed cell death after treatment .
Properties
Molecular Formula |
C8H4Cl2N2 |
---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
3,5-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H |
InChI Key |
YDATYYQGCDVGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(C=N2)Cl |
Origin of Product |
United States |
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